6,4'-Dibromoflavone
Description
6,4'-Dibromoflavone is a brominated flavonoid characterized by bromine atoms at the 6th position of the A-ring and the 4' position of the B-ring. Flavonoids are widely studied for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antihyperglycemic effects. Bromination of flavonoids, such as in 6,4'-Dibromoflavone, often enhances their metabolic stability and receptor-binding affinity due to the electron-withdrawing effects of bromine atoms .
Properties
Molecular Formula |
C15H8Br2O2 |
|---|---|
Molecular Weight |
380.03 g/mol |
IUPAC Name |
6-bromo-2-(4-bromophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8Br2O2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H |
InChI Key |
YCZRTOOLBBTTDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,4’-Dibromoflavone typically involves the bromination of flavone derivatives. One common method includes the use of bromine or bromine-containing reagents under controlled conditions. For example, the bromination of flavone can be achieved using bromine in acetic acid or a mixture of bromine and a suitable solvent like chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Industrial Production Methods
Industrial production of 6,4’-Dibromoflavone may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors or large batch reactors to handle the increased volume. The choice of solvent, temperature control, and purification steps are critical to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6,4’-Dibromoflavone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms or reduce other functional groups present in the molecule.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may use reagents like sodium azide (NaN₃) or thiourea under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted flavones with different functional groups replacing the bromine atoms.
Scientific Research Applications
6,4’-Dibromoflavone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex flavonoid derivatives and as a model compound in studying bromination reactions.
Biology: Researchers investigate its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although more research is needed to confirm these effects.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism by which 6,4’-Dibromoflavone exerts its effects is not fully understood but is believed to involve interactions with various molecular targets and pathways. Potential mechanisms include:
Antioxidant Activity: It may scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
Enzyme Inhibition: It could inhibit specific enzymes involved in inflammatory or cancer pathways, thereby reducing disease progression.
Signal Transduction Modulation: It might affect cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
6,8-Dibromochrysin Derivatives
- Structure : Bromines at positions 6 and 8 on the A-ring, with methoxy groups at positions 5 and 5. The B-ring may feature substituents like fluorine (e.g., 6,8-dibromo-2-(4-fluorophenyl)-5,7-dimethoxy-4H-chromen-4-one) .
- The 6,8-dibromo substitution may enhance interactions with enzymes involved in glucose metabolism .
- Synthesis : Bromination of chrysin (a natural flavone) followed by methoxylation or aryl substitution .
3,3'-Dibromoflavone
- Structure : Bromines at positions 3 and 3' on the A- and B-rings, respectively.
- The 3,3' bromine positions likely influence receptor selectivity .
6,4'-Dihydroxy-5,7-dimethoxyflavanone
- Structure : Hydroxyl groups at 6 and 4' positions, with methoxy groups at 5 and 6.
- This compound serves as a non-brominated analog for studying substituent effects .
Key Research Findings
Substituent Positioning Dictates Activity :
- Bromine at 6,4' (vs. 6,8 or 3,3') correlates with distinct biological targets, highlighting the importance of regiochemistry in drug design .
- Methoxy groups in 6,8-dibromochrysin enhance stability but may reduce binding affinity compared to hydroxylated analogs .
Synthetic Efficiency: Palladium-catalyzed methods (e.g., C–H activation) offer advantages in scalability and regioselectivity for brominated flavonoids .
Biological Activity
6,4'-Dibromoflavone is a synthetic flavonoid that has gained attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
6,4'-Dibromoflavone is characterized by the presence of two bromine atoms at the 4' and 6 positions of the flavone structure. Its molecular formula is , and it exhibits notable hydrophobicity due to the bromine substitutions, which influence its interaction with biological membranes.
1. Antioxidant Activity
The antioxidant capacity of 6,4'-Dibromoflavone has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. The compound demonstrated significant free radical scavenging activity, indicating its potential as an antioxidant agent.
Table 1: Antioxidant Activity of 6,4'-Dibromoflavone
| Concentration (μM) | % Inhibition |
|---|---|
| 5 | 25% |
| 10 | 45% |
| 25 | 75% |
These results suggest a concentration-dependent increase in antioxidant activity, making it a candidate for further exploration in oxidative stress-related conditions .
2. Anti-inflammatory Properties
Research indicates that 6,4'-Dibromoflavone exerts anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound modulates signaling pathways associated with inflammation, particularly those involving NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).
Case Study: In Vivo Model
In a study using a rodent model of acute inflammation induced by carrageenan, administration of 6,4'-Dibromoflavone resulted in a significant reduction in paw edema compared to control groups. This effect was attributed to the compound's ability to inhibit the expression of inflammatory mediators.
3. Anticancer Activity
The anticancer potential of 6,4'-Dibromoflavone has been investigated against various cancer cell lines. It has shown promising results in inducing apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression.
Table 2: Cytotoxicity of 6,4'-Dibromoflavone on Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 18 |
The IC50 values indicate that 6,4'-Dibromoflavone exhibits potent cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .
The biological activity of 6,4'-Dibromoflavone is largely attributed to its interaction with various molecular targets:
- Cell Signaling Pathways: It modulates key signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes.
- Gene Expression: It affects the expression levels of genes associated with oxidative stress and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
